molecular formula C16H12ClNO3 B14347582 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one CAS No. 93093-70-0

4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one

Cat. No.: B14347582
CAS No.: 93093-70-0
M. Wt: 301.72 g/mol
InChI Key: VBXCYCVINMQXGO-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a benzodioxole ring, a chloro-substituted azetidinone ring, and a phenyl group

Preparation Methods

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Synthesis of the Azetidinone Ring: The azetidinone ring is formed via a [2+2] cycloaddition reaction between a ketene and an imine.

    Coupling Reactions: The final step involves coupling the benzodioxole and azetidinone intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted azetidinone ring, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the azetidinone ring and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

Properties

CAS No.

93093-70-0

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one

InChI

InChI=1S/C16H12ClNO3/c17-14-15(10-6-7-12-13(8-10)21-9-20-12)18(16(14)19)11-4-2-1-3-5-11/h1-8,14-15H,9H2

InChI Key

VBXCYCVINMQXGO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC=C4)Cl

Origin of Product

United States

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